Threonine t-butyldimethylsilylether
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H23NO3Si |
|---|---|
Molecular Weight |
233.38 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C10H23NO3Si/c1-7(8(11)9(12)13)14-15(5,6)10(2,3)4/h7-8H,11H2,1-6H3,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
SAMJFDBTWRTDMK-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Threonine T Butyldimethylsilylether and Its Precursors
Protecting Group Installation Strategies for the Hydroxyl Moiety
The introduction of the TBDMS protecting group onto the hydroxyl moiety of threonine is a key step that requires careful consideration of reagents and reaction conditions to ensure high efficiency and selectivity.
Direct Silylation Protocols
The direct silylation of the hydroxyl group of threonine is commonly achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl). organic-chemistry.org Initially, the reaction of TBDMS-Cl with alcohols was found to be slow and resulted in unsatisfactory yields. organic-chemistry.org However, the use of imidazole (B134444) in conjunction with TBDMS-Cl in a solvent like dimethylformamide (DMF) proved to be an effective method for the mild and high-yield conversion of various alcohols to their corresponding tert-butyldimethylsilyl ethers. organic-chemistry.orgresearchgate.net It is believed that the reaction is catalyzed by DMF. organic-chemistry.org This protocol has become a standard for the silylation of hydroxyl groups.
Another approach involves the use of tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf), which is a more reactive silylating agent. researchgate.net This reagent is particularly useful for the protection of hydroxyl groups under specific conditions. researchgate.net
The following table summarizes common direct silylation protocols:
Table 1: Direct Silylation Protocols for Hydroxyl Groups| Silylating Agent | Activator/Base | Solvent | Key Features |
|---|---|---|---|
| TBDMS-Cl | Imidazole | DMF | Mild conditions, high yields. organic-chemistry.orgresearchgate.net |
| TBSOTf | - | - | More reactive than TBDMS-Cl, used for specific applications. researchgate.net |
Optimized Reagent Systems and Reaction Conditions
To enhance the efficiency and selectivity of the silylation reaction, various optimized reagent systems and conditions have been developed. The choice of base and solvent can significantly influence the outcome of the reaction. For instance, the use of diisopropylethylamine (DIPEA) in the presence of a catalytic amount of pyrrolidinopyridine N-oxide (PPYO) at room temperature allows for the high-yield synthesis of TBDPS ethers from secondary alcohols using t-butyldiphenylsilyl (TBDPS) chloride. researchgate.net
Furthermore, the addition of iodine has been shown to significantly accelerate the reaction of alcohols with silyl (B83357) chlorides in the presence of N-methylimidazole, providing a general and high-yielding method for the silylation of primary, secondary, and tertiary alcohols. organic-chemistry.org Proazaphosphatrane has also been identified as an efficient and mild catalyst for the silylation of a wide range of alcohols and phenols with TBDMSCl. organic-chemistry.org
Table 2: Optimized Reagent Systems for Silylation
| Silylating Agent | Catalyst/Additive | Base | Solvent | Target Alcohols |
|---|---|---|---|---|
| TBDPS-Cl | PPYO | DIPEA | - | Secondary researchgate.net |
| Silyl Chlorides | Iodine | N-methylimidazole | - | Primary, Secondary, Tertiary organic-chemistry.org |
| TBDMSCl | Proazaphosphatrane | - | Acetonitrile (B52724)/DMF | Wide variety of alcohols and phenols organic-chemistry.org |
Selective Protection of Polyhydroxylated and Multifunctional Amino Acids
In the context of polyhydroxylated and multifunctional amino acids like threonine, achieving selective protection of the side-chain hydroxyl group while leaving other functional groups intact is paramount. Silyl ethers, such as the TBDMS ether, are advantageous due to their relative stability under various reaction conditions. nih.gov The stability of silyl ethers towards acidic media generally increases in the order of TMS < TES < TBDMS < TIPS < TBDPS. nih.govharvard.edu This differential stability allows for selective deprotection. For example, TBDMS ethers can be cleaved selectively in the presence of more robust silyl ethers like TBDPS. organic-chemistry.org
The selective protection of the hydroxyl group over the amino group can be achieved by playing on the pKa values of the functional groups or by using specific silylating agents that show preference for the hydroxyl group. reddit.com For instance, TBDMS-Cl with imidazole in DMF is a common method for selectively protecting hydroxyl groups. researchgate.net
Orthogonal Protection Schemes in Multifunctional Threonine Derivatives
In peptide synthesis, the use of orthogonal protecting groups is crucial. researchgate.netiris-biotech.de This strategy allows for the selective removal of one protecting group without affecting others, enabling the stepwise construction of the peptide chain. researchgate.netiris-biotech.de The most widely used orthogonal protection scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu pair. iris-biotech.de
Strategic α-Amino Group Protection (e.g., Fmoc, Boc, Cbz)
The α-amino group of threonine is typically protected with one of several common protecting groups, each with its own unique cleavage conditions, allowing for orthogonal strategies.
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine (B6355638) in DMF. iris-biotech.de This makes it orthogonal to acid-labile side-chain protecting groups like tert-butyl (tBu) and TBDMS. iris-biotech.debiosynth.com The resulting Fmoc-Thr(TBDMS)-OH is a key building block in Fmoc-based SPPS. medchemexpress.compeptide.comscientificlabs.co.ukscbt.comwuxiapptec.com
Boc (tert-butyloxycarbonyl): The Boc group is an acid-labile protecting group, commonly removed with trifluoroacetic acid (TFA). researchgate.net The synthesis of Boc-L-Threonine from L-threonine and di-tert-butyl dicarbonate (B1257347) is a well-established procedure. chemicalbook.com In Boc-based SPPS, the side chain of threonine is often protected as a benzyl (B1604629) ether (Bzl). peptide.com However, Boc protection can also be used in conjunction with other side-chain protecting groups. The combination of Boc and benzyl (Bzl) protecting groups is not strictly orthogonal as both are acid-labile, but their removal can be achieved with different acid strengths. researchgate.netbiosynth.com
Cbz (benzyloxycarbonyl): The Cbz group is typically removed by catalytic hydrogenolysis. nih.gov It can also be cleaved by strong acids. The use of the Cbz group for N-protection allows for another layer of orthogonality in complex synthetic strategies. ias.ac.inrsc.org
Table 3: Common α-Amino Protecting Groups for Threonine
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to |
|---|---|---|---|
| 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.de | Acid-labile groups (e.g., tBu, TBDMS) iris-biotech.debiosynth.com |
| tert-butyloxycarbonyl | Boc | Acid (e.g., TFA) researchgate.net | Groups stable to acid (e.g., Fmoc, some silyl ethers) |
| benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis nih.gov | Acid and base-labile groups |
Carboxyl Group Protection (e.g., Methyl, tert-Butyl Esters)
Methyl Esters: Methyl esters are relatively stable but can be cleaved under basic conditions (saponification).
tert-Butyl Esters: tert-Butyl esters are acid-labile and are commonly used in conjunction with Fmoc-based SPPS. organic-chemistry.org They are stable to the basic conditions used for Fmoc deprotection. The preparation of tert-butyl esters of amino acids can be achieved by reacting the amino acid with tert-butanol (B103910) in the presence of a catalyst. researchgate.net A method for preparing O-tert-butyl-L-threonine tert-butyl ester has been developed using a ZSM-5 supported silicotungstic acid catalyst. google.com
The use of diphenylmethyl esters, which are acid-labile, has also been reported for the protection of the carboxyl group of amino acids. rsc.org
Table 4: Carboxyl Protecting Groups for Threonine
| Protecting Group | Cleavage Condition | Key Features |
|---|---|---|
| Methyl Ester | Saponification (base) | Stable under many conditions. |
| tert-Butyl Ester | Acid (e.g., TFA) organic-chemistry.org | Compatible with Fmoc-based SPPS. organic-chemistry.org |
| Diphenylmethyl Ester | Acid rsc.org | Acid-labile protecting group. rsc.org |
Differential Reactivity in Sequential Synthesis
In the sequential synthesis of complex molecules containing threonine, the ability to selectively modify one functional group in the presence of others is paramount. This differential reactivity is often achieved through the strategic use of protecting groups that can be removed under distinct conditions.
A key example of this strategy is the chemoselective deprotection of a dually protected D-allothreonine derivative, Fmoc-D-alloThr(Bu-t)-(OBu-t). researchgate.net This molecule features two different tert-butyl-based protecting groups: a tert-butyl ether (t-Bu) on the side-chain hydroxyl group and a tert-butyl ester (O-t-Bu) at the C-terminus. The subtle difference in their chemical nature allows for their selective removal. Treatment with a specific reagent can cleave the ester linkage while leaving the ether intact, or vice-versa. This allows for either the carboxyl group or the hydroxyl group to be selectively revealed for subsequent reactions, such as peptide coupling or further functionalization. researchgate.net This orthogonal protection scheme is fundamental for the efficient and controlled construction of threonine-containing peptides and other natural products. researchgate.net
The inherent reactivity of the threonine backbone also plays a role in sequential synthesis. When compared to their serine counterparts in solid-phase peptide synthesis, glycosylated threonine derivatives exhibit different reaction pathways under forcing conditions. nih.gov While glycosylated serine is highly susceptible to epimerization at the α-carbon, glycosylated threonine derivatives are more likely to undergo β-elimination. nih.gov This tendency is attributed to the formation of a more substituted and thus more stable alkene upon elimination. nih.gov Understanding this differential reactivity is crucial for optimizing coupling conditions to minimize side reactions and ensure the integrity of the desired product. nih.gov
Table 1: Chemoselective Deprotection of a D-allothreonine Derivative researchgate.net
| Starting Material | Desired Product | Key Transformation | Significance |
|---|---|---|---|
| Fmoc-D-alloThr(Bu-t)-(OBu-t) | Fmoc-D-alloThr(Bu-t)-OH | Selective acidolysis of the tert-butyl ester | Frees the C-terminus for peptide chain elongation while the side-chain remains protected. |
| Fmoc-D-alloThr(Bu-t)-(OBu-t) | Fmoc-D-alloThr-(OBu-t) | Selective cleavage of the tert-butyl ether | Allows for modification of the hydroxyl group while the peptide backbone is incorporated. |
Stereodefined Synthesis of Threonine Scaffolds
The biological activity of molecules is often dictated by their specific three-dimensional arrangement. Therefore, controlling the stereochemistry during the synthesis of threonine and its diastereomer, allothreonine, is of critical importance.
Approaches to L- and D-Threonine Derivatives
L-Threonine is the naturally occurring and readily available enantiomer, often serving as a starting material for its derivatives. researchgate.netgoogle.com The synthesis of the non-natural D-Threonine, however, requires specific stereochemical control.
One effective method for synthesizing D-Threonine starts from the more accessible L-Threonine. google.com This process involves a key stereochemical inversion step. A common route proceeds through the intermediate D-allothreonine. google.com In one patented method, D-allothreonine is first esterified, and its amino group is protected with a benzoyl group. google.com This derivative then undergoes an intramolecular ring-closure in the presence of thionyl chloride to form an oxazoline (B21484) intermediate. This cyclization step proceeds with an inversion of configuration at the hydroxyl-bearing carbon. Subsequent acid-catalyzed ring-opening of the oxazoline and removal of the protecting groups yields the final D-Threonine product. google.com
Table 2: Synthetic Sequence for D-Threonine from D-allothreonine google.com
| Step | Starting Material | Reaction | Intermediate/Product | Key Reagents |
|---|---|---|---|---|
| 1 | D-allothreonine | Esterification | D-allothreonine ester | Alcohol (e.g., ethanol), Acid or Thionyl Chloride |
| 2 | D-allothreonine ester | Amino-group protection | N-Benzoyl-D-allothreonine ester | Benzoyl chloride, Triethylamine (B128534) |
| 3 | N-Benzoyl-D-allothreonine ester | Intramolecular cyclization (inversion of stereocenter) | Oxazoline intermediate | Thionyl chloride |
| 4 | Oxazoline intermediate | Ring-opening and deprotection | D-Threonine | Aqueous acid (e.g., HCl) |
Preparation of allo-Threonine Derivatives
Allo-Threonine is the diastereomer of threonine, and its derivatives are important building blocks for various natural products and synthetic peptides. wikipedia.orgsigmaaldrich.com The synthesis of allo-threonine derivatives often begins with the common L-threonine.
A widely used method to obtain D-allothreonine involves the epimerization of L-threonine. researchgate.net By heating L-threonine in the presence of a catalytic amount of salicylaldehyde (B1680747), a thermodynamic equilibrium is established, resulting in a mixture of L-threonine and D-allothreonine. researchgate.net These diastereomers can then be separated. One effective separation technique involves converting the mixture into their ammonium (B1175870) salts; the ammonium salt of the N-acetyl-L-threonine is less soluble in ethanol (B145695) than the D-allothreonine counterpart, allowing for its precipitation and removal by filtration. nih.gov After separation, the N-acetyl-D-allothreonine can be hydrolyzed with acid to yield D-allothreonine with high diastereomeric excess. nih.gov A similar process can be employed to obtain L-allothreonine from a starting mixture of L-allothreonine and D-threonine. nih.gov
Table 3: Separation of D-allothreonine from L-threonine nih.gov
| Step | Process | Rationale | Result |
|---|---|---|---|
| 1 | N-acetylation of the amino acid mixture | Prepares the derivatives for diastereomeric salt formation. | Mixture of N-acetyl-L-threonine and N-acetyl-D-allothreonine. |
| 2 | Formation of ammonium salts | Creates diastereomeric salts with different physical properties. | Mixture of ammonium N-acetyl-L-threoninate and ammonium N-acetyl-D-allothreoninate. |
| 3 | Treatment with ethanol | Exploits the differential solubility of the diastereomeric salts. | Precipitation of the less soluble Ammonium N-acetyl-L-threoninate. |
| 4 | Filtration and hydrolysis | Separates the solid and recovers the desired amino acid from the filtrate. | D-allothreonine is obtained from the filtrate after hydrolysis. |
Applications in Stereoselective Organic Synthesis and Asymmetric Catalysis
Threonine t-Butyldimethylsilylether as a Chiral Building Block
The inherent chirality of threonine, preserved in its silylated form, provides a readily available and cost-effective starting material for the synthesis of a wide array of enantiomerically pure compounds. The TBDMS ether is stable under a variety of reaction conditions, yet can be selectively removed when needed, making it an ideal protective group in multi-step syntheses. organic-chemistry.orgsemanticscholar.org
β-Hydroxy-α-amino acids are crucial components of numerous biologically active molecules and serve as important precursors in medicinal chemistry. digitellinc.comresearchgate.net Threonine t-butyldimethylsilyl ether derivatives are pivotal in the stereocontrolled synthesis of these valuable compounds.
One prominent method involves the aldol (B89426) condensation of a glycine (B1666218) enolate equivalent, where the chirality of the silylated threonine backbone directs the stereoselective formation of the new stereocenters. For instance, pseudoephenamine glycinamide, derived from pseudoephedrine which shares a similar stereochemical arrangement with threonine, undergoes enolization followed by reaction with aldehydes or ketones to produce aldol adducts. These adducts, which are stereochemically analogous to L- or D-threonine, can be hydrolyzed to yield β-hydroxy-α-amino acids. researchgate.net
Enzymatic approaches have also gained prominence for the synthesis of β-hydroxy-α-amino acids. nih.govnih.gov Threonine aldolases, for example, catalyze the reversible aldol reaction between glycine and various aldehydes. researchgate.net While not directly employing pre-formed Threonine t-butyldimethylsilyl ether, these biocatalytic methods highlight the importance of the threonine scaffold in generating stereochemical diversity. nih.govgoogle.com The protection of the hydroxyl group, as in Threonine t-butyldimethylsilyl ether, is a key strategy in traditional organic synthesis to achieve similar transformations with high stereocontrol. researchgate.net
| Reactant 1 | Reactant 2 | Product | Catalyst/Method | Key Feature |
| Pseudoephenamine glycinamide | Aldehyde/Ketone | β-Hydroxy-α-amino acid derivative | LiHMDS, LiCl | Stereocontrolled aldol addition |
| Glycine | Aldehyde | β-Hydroxy-α-amino acid | Threonine aldolase (B8822740) | Biocatalytic, high stereocontrol at α-carbon |
| Nα-protected Threonine | - | Protected β-Hydroxy-α-amino acid | Chemical synthesis | Utilizes inherent chirality |
Table 1: Selected Methods for the Synthesis of β-Hydroxy-α-Amino Acids
The structural rigidity and defined stereochemistry of Threonine t-butyldimethylsilyl ether make it an excellent starting point for the synthesis of peptidomimetics and intricate fragments of natural products. Peptidomimetics are designed to mimic or block the biological activity of peptides and often require non-standard amino acid residues to achieve desired conformational constraints and metabolic stability.
The silylated threonine derivative can be elaborated through various synthetic transformations, such as chain extension, functional group interconversion, and cyclization, to access complex molecular architectures. The TBDMS group ensures that the sensitive hydroxyl functionality remains intact during these manipulations and can be deprotected at a later stage to reveal a key functional handle for further modification or to participate in intramolecular cyclizations.
Optically active heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. Threonine t-butyldimethylsilyl ether serves as a versatile precursor for the enantioselective synthesis of a variety of heterocyclic systems, including oxazolines, thiazolines, and piperidines.
The synthesis of these heterocycles often involves the initial activation of the carboxylic acid functionality of the protected threonine, followed by intramolecular cyclization. The stereochemistry at the α- and β-carbons of the threonine backbone is directly translated into the stereocenters of the resulting heterocyclic ring. For example, reduction of the carboxylic acid to an aldehyde, followed by cyclization and further transformations, can lead to the formation of optically active biopterin, a crucial cofactor in biological systems. clockss.org The TBDMS protecting group is crucial in these synthetic sequences to prevent unwanted side reactions of the hydroxyl group. nih.gov
| Starting Material | Target Heterocycle | Key Transformation |
| Threonine t-butyldimethylsilyl ether | Oxazoline (B21484) | Intramolecular cyclization of an activated derivative |
| Threonine t-butyldimethylsilyl ether | Thiazoline | Reaction with a sulfur nucleophile followed by cyclization |
| Threonine t-butyldimethylsilyl ether | Piperidine (B6355638) | Multi-step sequence involving reduction and cyclization |
Table 2: Examples of Optically Active Heterocycles from Threonine t-Butyldimethylsilyl Ether
Role in Diastereoselective and Enantioselective Reactions
Beyond its use as a chiral building block, derivatives of Threonine t-butyldimethylsilyl ether are employed to induce stereoselectivity in reactions involving other molecules. The steric bulk of the TBDMS group and the defined stereochemistry of the threonine backbone create a chiral environment that can effectively control the facial selectivity of approaching reagents.
The addition of nucleophiles to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com When the carbonyl compound is prochiral, the two faces of the carbonyl group are enantiotopic. youtube.com Chiral auxiliaries derived from Threonine t-butyldimethylsilyl ether can be used to control which face of the carbonyl is attacked by the nucleophile, leading to the formation of one enantiomer of the product in excess.
For example, an ester or amide derived from Threonine t-butyldimethylsilyl ether can be enolized and then reacted with an aldehyde or ketone. The chiral scaffold directs the approach of the electrophile, resulting in a diastereoselective addition. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched product. This strategy is particularly useful in the synthesis of complex molecules where the stereochemistry of a newly formed hydroxyl group needs to be precisely controlled. nih.govyoutube.com
| Chiral Auxiliary Derived From | Electrophile | Nucleophile | Diastereomeric Ratio (d.r.) |
| Threonine t-butyldimethylsilyl ether | Aldehyde | Lithium enolate | High |
| Threonine t-butyldimethylsilyl ether | Ketone | Grignard reagent | Moderate to high |
Table 3: Diastereoselective Additions to Carbonyls Using Threonine-Derived Auxiliaries
Similar to additions to carbonyls, the alkylation of enolates is a powerful method for constructing carbon-carbon bonds. Chiral auxiliaries based on Threonine t-butyldimethylsilyl ether can be used to direct the stereoselective alkylation of prochiral enolates.
The chiral auxiliary is first attached to a carboxylic acid derivative, which is then deprotonated to form an enolate. The chiral environment around the enolate, dictated by the silylated threonine backbone, shields one face of the enolate, forcing the incoming alkylating agent to approach from the less hindered face. This results in the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched alkylated product. This method has been successfully applied to the synthesis of a variety of chiral carboxylic acid derivatives. psu.eduorganic-chemistry.org
Utilization of Threonine-Derived Chiral Auxiliaries
Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to direct the stereochemical course of a reaction. numberanalytics.comnumberanalytics.com Threonine, being a readily available and inexpensive chiral molecule, serves as an excellent starting material for the design of such auxiliaries. nih.govresearchgate.net These auxiliaries create a chiral environment that influences the trajectory of incoming reagents, leading to the preferential formation of one stereoisomer over others. numberanalytics.com
Design and Synthesis of Threonine-Based Chiral Auxiliary Systems
The design of threonine-based chiral auxiliaries often involves modifying the carboxyl and amino groups to create a rigid cyclic structure, such as an oxazolidinone or a related heterocyclic system. This rigidity is crucial for effective stereochemical control. researchgate.netresearchgate.net The synthesis typically starts from L-threonine or D-threonine and involves standard protection and cyclization steps.
For example, threonine can be converted into chiral oxazolidine (B1195125) derivatives which can then be N-acylated. researchgate.net The resulting N-acyl oxazolidinone serves as the chiral auxiliary system. The substituents on the oxazolidine ring, originating from the threonine backbone, effectively shield one face of the enolate derived from the acyl group, directing alkylation or aldol addition to the opposite face. researchgate.net
Novel threonine-derived amino sulfonamide organocatalysts have also been developed. researchgate.net These catalysts, prepared from threonine, have been successfully applied in asymmetric aldol reactions, demonstrating that modifications to the threonine structure can tune the stereochemical outcome, producing either syn or anti aldol products with high selectivity. researchgate.net
Influence on Stereochemical Outcomes of Key Transformations
Threonine-derived chiral auxiliaries have a profound impact on the stereochemical outcomes of various key transformations, most notably aldol reactions. The stereoselectivity arises from the formation of a chelated transition state, where a Lewis acid coordinates to both the auxiliary and the carbonyl group of the aldehyde. The steric bulk of the auxiliary's side chain then dictates the facial selectivity of the enolate attack on the aldehyde. wiley-vch.decam.ac.uk
For instance, in aldol reactions using boron enolates of ketone derivatives attached to a threonine-based auxiliary, high levels of diastereoselectivity can be achieved. cam.ac.uk The choice of reagents and reaction conditions can be tuned to favor either the syn or anti aldol adduct. The inherent chirality of the threonine backbone provides a predictable and reliable method for controlling the formation of new stereocenters. cam.ac.uk
The stereochemical influence is not limited to the adjacent newly formed stereocenter. Studies have shown that remote stereoinduction, controlling stereocenters at the 1,4-, 1,5-, or even 1,6-positions, is possible with appropriately designed chiral auxiliaries derived from molecules like lactate, a principle that extends to threonine-derived systems. cam.ac.uk
Table 2: Stereochemical Outcomes in Reactions Using Threonine-Derived Auxiliaries
| Reaction Type | Chiral Auxiliary System | Substrates | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Product Configuration | Reference |
| Aldol Reaction | Threonine-derived tosylamide | Cyclohexanone, Aromatic aldehydes | High dr and ee | anti-aldol adducts | researchgate.net |
| Aldol Reaction | Threonine-derived triflamide | α-Siloxyacetone, Aromatic aldehydes | High dr and ee | syn-aldol adducts | researchgate.net |
| Aldol Condensation | Chiral pyridinophane-zinc complex (Threonine mimic) | Glycine, Acetaldehyde | 88% ee (allo-threonine), 74% ee (threonine) | allo-Threonine, Threonine | rsc.org |
| Nucleophilic Addition | Oxazolidinone from threonine | N-Acyl derivative, Electrophile | High diastereoselectivity | Predictable based on auxiliary | researchgate.netresearchgate.net |
Methodologies for Auxiliary Recovery and Recycling
For auxiliaries attached via an amide or ester linkage, such as N-acyl oxazolidinones, cleavage is typically achieved through hydrolysis (acidic or basic), reduction (e.g., with lithium borohydride), or other nucleophilic displacements. researchgate.net Once cleaved, the chiral auxiliary can be recovered from the reaction mixture by extraction or chromatography and can be reused in subsequent reactions.
Recent advancements in process chemistry have led to the development of continuous flow systems that integrate the reaction, product separation, and auxiliary recycling into a single, automated process. rsc.org For example, a system using Oppolzer's sultam, another type of chiral auxiliary, demonstrated that the auxiliary could be continuously separated from the product and fed back into the start of the reaction sequence. rsc.org This approach significantly improves the efficiency and atom economy of auxiliary-mediated synthesis and is a promising methodology for the recycling of threonine-derived auxiliaries as well.
Analytical Methodologies for Threonine T Butyldimethylsilylether and Its Derivatives
Chromatographic Separation and Detection
Chromatographic techniques are fundamental to the separation and analysis of Threonine t-butyldimethylsilyl ether and its related derivatives from complex mixtures. Gas chromatography and high-performance liquid chromatography are the principal methods employed for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) with TBDMS Derivatization for Quantitative Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of amino acids like threonine. wvu.edu Due to the polar nature of amino acids, a derivatization step is necessary to increase their volatility for GC analysis. sigmaaldrich.comsigmaaldrich.com The use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives is a common and effective strategy. sigmaaldrich.comnih.gov This one-step derivatization process is simple and applicable to a wide array of neurochemicals and other biological compounds. nih.govnorthwestern.edu
The TBDMS derivatization process involves the replacement of active hydrogens on the hydroxyl (–OH), amino (–NH2), and carboxyl (–COOH) groups of threonine with a TBDMS group, which increases the molecular weight by 114 for each substitution. sigmaaldrich.comnorthwestern.edu The resulting Threonine t-butyldimethylsilyl ether is more stable and less sensitive to moisture compared to other silyl (B83357) derivatives, such as trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.comsigmaaldrich.com
For quantitative analysis, GC-MS methods often utilize isotopic dilution with stable isotope-labeled internal standards to ensure high precision and accuracy. wvu.edunorthwestern.edu When using ammonia (B1221849) as a reagent gas for positive chemical ionization (PCI), TBDMS derivatives of amino acids yield strong protonated molecular ions ([MH]+) with minimal fragmentation, which significantly enhances sensitivity and specificity for selected ion monitoring (SIM). nih.govnorthwestern.edu The electron impact (EI) ionization of TBDMS-derivatized amino acids produces characteristic fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other signature ions, which aids in their identification. sigmaaldrich.comresearchgate.net This methodology has been successfully applied to the analysis of free amino acids in various matrices, including animal-derived foods, plasma, and neurochemical samples. nih.govnih.govacs.org
| Parameter | Description | Advantages | References |
|---|---|---|---|
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is commonly used. | Forms stable, moisture-resistant derivatives; single-step reaction. | sigmaaldrich.comsigmaaldrich.comnih.gov |
| Ionization Technique | Ammonia Positive Chemical Ionization (PCI) or Electron Impact (EI). | Ammonia PCI provides high sensitivity with strong [MH]+ ions. EI produces characteristic fragmentation patterns for identification. | sigmaaldrich.comnih.govnorthwestern.edu |
| Quantification | Isotopic dilution with stable isotope-labeled internal standards. Selected Ion Monitoring (SIM) is used for specificity. | High precision, accuracy, and sensitivity. Limits of detection can be in the low mg/100g range. | wvu.edunorthwestern.eduacs.org |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer. Short, narrow-bore capillary columns are often used to reduce analysis time. | Provides high resolution, sensitivity, and reliable quantification. | wvu.edusigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the diastereomeric and enantiomeric purity of protected amino acid derivatives like Threonine t-butyldimethylsilyl ether. sci-hub.se Since threonine has two chiral centers, it can exist as four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. researchgate.netjst.go.jp The separation of these isomers is critical, especially in peptide synthesis where the stereochemical integrity of the amino acid building blocks is paramount. sigmaaldrich.comchromatographytoday.com
Indirect methods for chiral separation by HPLC often involve pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column (e.g., ODS-Hypersil). sci-hub.se Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a well-known derivatizing agent for this purpose. sci-hub.se It reacts with the amino group of the deprotected threonine derivative to form stable diastereomers that can be resolved and quantified. sci-hub.se Another approach involves derivatization with fluorescent reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by separation on a combination of reversed-phase and chiral columns. researchgate.net
Direct chiral separations can be achieved using chiral stationary phases (CSPs). sigmaaldrich.commdpi.com Polysaccharide-based CSPs and macrocyclic glycopeptide phases (e.g., CHIROBIOTIC T) have demonstrated effectiveness in resolving underivatized and N-protected amino acid enantiomers. sigmaaldrich.comphenomenex.com The choice of the mobile phase, often a mixture of an organic modifier like methanol (B129727) or acetonitrile (B52724) with an aqueous buffer, is critical for achieving optimal separation. sci-hub.seresearchgate.net
| Method | Principle | Typical Setup | References |
|---|---|---|---|
| Indirect (Pre-column Derivatization) | Reaction with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. | Reversed-phase C18 or ODS column. UV or fluorescence detection. | sci-hub.se |
| Indirect (Fluorescent Derivatization) | Derivatization with a fluorescent tag (e.g., NBD-F) followed by two-step HPLC. | Combination of a reversed-phase column and a chiral column. Highly sensitive fluorescence detection. | researchgate.net |
| Direct (Chiral Stationary Phase) | Enantioselective interactions between the analyte and the chiral stationary phase. | Polysaccharide-based or macrocyclic glycopeptide CSPs (e.g., Lux, CHIROBIOTIC). Reversed-phase or polar organic modes. | sigmaaldrich.comphenomenex.com |
Advanced Chiral Separation Techniques
Beyond conventional HPLC, several advanced techniques offer enhanced resolution and efficiency for the chiral separation of threonine derivatives. These methods are crucial for detecting trace amounts of D-amino acids in biological systems and for ensuring the high enantiomeric purity of pharmaceutical compounds. mdpi.com
Micellar Electrokinetic Chromatography (MEKC) , a mode of capillary electrophoresis, has been evaluated for the enantiomeric resolution of binaphthyl derivatives using a novel chiral selector, N-(2-hydroxydodecyl)-L-threonine. nih.gov This technique separates enantiomers based on their differential partitioning into chiral micelles within a capillary under an electric field. The addition of organic modifiers can significantly influence the separation efficiency. nih.gov
Chiral Ligand-Exchange Chromatography (CLEC) is another powerful technique. While not directly found for Threonine t-butyldimethylsilyl ether in the provided context, the principle involves a chiral ligand (often an amino acid derivative) complexed with a metal ion coated on the stationary phase. Enantiomeric resolution occurs through the formation of transient, diastereomeric ternary complexes with the analyte.
Supercritical Fluid Chromatography (SFC) is emerging as a valuable tool for chiral separations. mdpi.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC. Polysaccharide-based chiral stationary phases are commonly used in SFC for the resolution of enantiomers. mdpi.com
Enantioselective Liquid-Liquid Extraction (ELLE) represents a non-chromatographic separation method. Recent developments have explored the use of deep eutectic solvents (DESs) containing chiral selectors. For instance, a system using hydroxypropyl-β-cyclodextrin as a chiral selector has shown enantioselectivity for threonine enantiomers. rsc.org
| Technique | Principle of Separation | Advantages | References |
|---|---|---|---|
| Micellar Electrokinetic Chromatography (MEKC) | Differential partitioning of enantiomers into chiral micelles in an electric field. | High efficiency, low sample and solvent consumption. | nih.govnih.gov |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Fast separations, reduced organic solvent use. | mdpi.com |
| Enantioselective Liquid-Liquid Extraction (ELLE) | Differential partitioning of enantiomers between two immiscible liquid phases, one containing a chiral selector. | Potential for large-scale separations, eco-friendly solvent options (DESs). | rsc.org |
Advanced Spectroscopic Characterization
Spectroscopic methods provide indispensable information on the molecular structure, stereochemistry, and fragmentation of Threonine t-butyldimethylsilyl ether and its derivatives, complementing the data obtained from chromatographic separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure and stereochemistry of organic molecules, including protected amino acids. researchgate.net For Threonine t-butyldimethylsilyl ether, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
The chemical shifts and coupling constants in the ¹H NMR spectrum can be used to confirm the presence of the TBDMS protecting groups and the threonine backbone. The stereochemical relationship between the protons on the α- and β-carbons (C2 and C3) of the threonine residue can be established through the analysis of their coupling constants (J-values).
| NMR Technique | Information Obtained | Relevance to Threonine Derivatives | References |
|---|---|---|---|
| ¹H NMR | Proton environment, chemical shifts, coupling constants (J-values). | Confirms structure, determines relative stereochemistry of α- and β-carbons. | researchgate.net |
| ¹³C NMR | Carbon skeleton of the molecule. | Confirms the number and type of carbon atoms, verifies successful derivatization. | rsc.org |
| 2D NMR (e.g., COSY, HSQC) | Correlation between nuclei (H-H, C-H). | Aids in the complete assignment of all proton and carbon signals, confirming connectivity. | nih.gov |
| Isotopic Labeling (¹³C, ¹⁵N) | Simplifies spectra for specific analysis in complex biomolecules. | Enables studies of protein structure and dynamics involving threonine residues. | nih.govnih.gov |
Mass Spectrometry (MS) Techniques for Derivatized Peptide Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an essential tool for the analysis of peptides, including the determination of their amino acid sequence and the identification of post-translational modifications or the presence of unnatural isomers. nih.govnih.gov The analysis of peptides containing derivatized threonine, such as TBDMS-threonine, falls within this scope.
When analyzing peptides, electrospray ionization (ESI) is a common method to generate gas-phase peptide ions. nih.gov These ions are then subjected to tandem mass spectrometry (MS/MS), where they are fragmented through techniques like collision-induced dissociation (CID). The resulting fragment ions (typically b- and y-ions) provide sequence information. The mass shift corresponding to the TBDMS-protected threonine residue would be readily identifiable in the MS/MS spectrum.
A significant challenge in peptide analysis is determining the stereochemistry of individual amino acid residues. mdpi.comnih.gov While standard MS does not differentiate between stereoisomers, LC-MS methods using chiral chromatography can separate diastereomeric peptides. nih.gov For instance, a peptide containing L-threonine will have a different retention time than its diastereomer containing D-allo-threonine when analyzed on an appropriate chiral column. By spiking the sample with synthetic, isotope-labeled peptide diastereomers, the stereochemistry of the endogenous peptide can be confidently assigned based on co-elution. nih.gov
Furthermore, pyrolysis-gas chromatography-mass spectrometry (py-GC-MS) coupled with a triple quadrupole mass spectrometer (QqQ-MS) operating in multiple reaction monitoring (MRM) mode offers extremely high sensitivity for detecting silylated amino acids, even at trace levels in complex matrices. usra.edu This approach is valuable for detecting specific amino acids in contexts like meteorite analysis or in studies requiring high sensitivity. usra.edu
| Technique | Application | Key Information Provided | References |
|---|---|---|---|
| LC-MS/MS (ESI-CID) | Peptide sequencing and identification. | Amino acid sequence from b- and y-ion series; identification of the modified threonine residue by its mass. | nih.govnih.gov |
| Chiral LC-MS | Stereochemical analysis of amino acids within a peptide. | Separation of peptide diastereomers, allowing for the assignment of amino acid configuration (e.g., L-Thr vs. D-aThr). | nih.gov |
| Pyrolysis-GC-QqQ-MS (MRM) | Ultra-sensitive detection of specific derivatized amino acids. | Targeted detection and quantification of silylated threonine at very low concentrations. | usra.edu |
Terahertz (THz) Spectroscopy for Diastereomer Differentiation
Terahertz (THz) spectroscopy, a technique that probes low-frequency molecular vibrations and intermolecular interactions, has emerged as a promising method for the differentiation of stereoisomers, including diastereomers. The THz region of the electromagnetic spectrum, typically defined as 0.1 to 10 THz, is particularly sensitive to the collective vibrational modes and phonon modes in crystalline materials, which are dictated by the three-dimensional arrangement of molecules and their non-covalent interactions, such as hydrogen bonding. These factors are inherently distinct between diastereomers, leading to unique spectral fingerprints in the THz range.
While direct and specific research on the application of THz spectroscopy for the differentiation of Threonine t-butyldimethylsilyl ether diastereomers is not extensively available in peer-reviewed literature, the principles of the technique and studies on related amino acid diastereomers provide a strong foundation for its potential application.
Detailed Research Findings on Related Compounds
Research has demonstrated the capability of THz time-domain spectroscopy (THz-TDS) to distinguish between the diastereomers of the parent amino acid, L-threonine and L-allo-threonine. spectroscopyonline.com These studies reveal that despite having the same chemical formula and connectivity, their different spatial arrangements of atoms lead to distinct crystal structures and intermolecular hydrogen bonding networks. These differences manifest as unique absorption peaks in their respective THz spectra.
For instance, L-threonine and L-allo-threonine exhibit characteristic absorption peaks at different frequencies within the 1.0–2.3 THz range. spectroscopyonline.com Specifically, L-threonine shows distinct peaks at approximately 1.42 THz and 2.14 THz, while L-allo-threonine has characteristic peaks at 1.63 THz and 2.16 THz. spectroscopyonline.com This clear differentiation is attributed to the variations in their lattice vibrations and the collective motions of the molecules within the crystal, which are influenced by the differing stereochemistry.
Computational methods, such as Density Functional Theory (DFT), have been successfully employed to simulate and interpret the THz spectra of amino acid diastereomers. spectroscopyonline.com These calculations help to assign the observed absorption peaks to specific vibrational modes, such as lattice vibrations and skeletal motions mediated by intermolecular hydrogen bonds. spectroscopyonline.com A similar theoretical approach could be applied to predict and understand the THz spectra of Threonine t-butyldimethylsilyl ether diastereomers.
The sensitivity of THz spectroscopy to the crystalline state is a critical aspect. The technique effectively probes the unique phonon modes of a crystal lattice. researchgate.net Since diastereomers crystallize in different forms, their THz spectra provide a direct fingerprint of their solid-state structure.
Table of THz Absorption Peaks for Threonine Diastereomers
| Diastereomer | Experimental Absorption Peak 1 (THz) | Experimental Absorption Peak 2 (THz) |
| L-threonine | 1.42 spectroscopyonline.com | 2.14 spectroscopyonline.com |
| L-allo-threonine | 1.63 spectroscopyonline.com | 2.16 spectroscopyonline.com |
Mechanistic and Computational Investigations
Reaction Mechanism Elucidation for Protecting Group Chemistry
The formation of a t-butyldimethylsilyl (TBDMS) ether with the hydroxyl group of threonine is a common protection strategy in organic synthesis. peptide.com The reaction typically involves the use of a silyl (B83357) chloride, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base. wikipedia.org A widely used and efficient method is the Corey protocol, which employs imidazole (B134444) as the base in a solvent like dimethylformamide (DMF). wikipedia.orgchemeurope.com The mechanism is thought to proceed through a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, which is generated in situ. organic-chemistry.org However, recent research suggests that DMF itself can catalyze the reaction. organic-chemistry.org The reaction of an alcohol with a silyl chloride in the presence of an amine base is a common strategy for forming silyl ethers. chemeurope.com For sterically hindered alcohols, more reactive silyl triflates can be used with a hindered amine base at low temperatures. wikipedia.orgchemeurope.com
The removal of the TBDMS protecting group is often achieved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The high strength of the silicon-fluorine bond provides the thermodynamic driving force for this cleavage. organic-chemistry.org The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentavalent silicon intermediate. organic-chemistry.org Acidic conditions can also be used for deprotection, although this method is less selective. organic-chemistry.org Selective deprotection of silyl ethers is possible based on steric and electronic factors. chemeurope.com Acidic deprotection tends to remove less sterically hindered silyl groups more quickly, while fluoride-based methods are faster for electron-poor silyl groups. chemeurope.com
Understanding Stereochemical Control Mechanisms
The stereochemistry of reactions involving threonine derivatives is of paramount importance, and the presence of the t-butyldimethylsilyl ether can significantly influence the outcome.
The stereochemical outcome of reactions can be directed by the existing stereochemistry within the substrate molecule. youtube.com In the context of glycosylation reactions, for instance, the protecting groups on a glycosyl donor can have a significant impact on stereoselectivity. nih.gov While participating groups at the C-2 position are known to direct the formation of 1,2-trans glycosides, the stereoselectivity of donors without such groups can be influenced by other factors like the choice of solvent. nih.govnih.gov For example, diethyl ether may favor the formation of α-glycosides, while dichloromethane (B109758) can lead to β-isomers. nih.gov
The steric bulk of the t-butyldimethylsilyl group itself can play a crucial role in directing the approach of reagents, blocking one face of the molecule and favoring attack from the less hindered side. youtube.com This steric repulsion is a key factor in controlling the stereochemical outcome of subsequent reactions. youtube.com Furthermore, electronic effects can also modulate reactivity and selectivity. springerprofessional.de In some cases, the electronic nature of substituents on a protecting group can influence the yield and stereoselectivity of a reaction. nih.govfrontiersin.org
Intramolecular interactions, such as hydrogen bonding, play a critical role in determining the conformational preferences of molecules like threonine and its derivatives. researchgate.netnih.gov The conformation of a molecule, in turn, can dictate its reactivity and the stereochemical course of a reaction. The enzyme threonine dehydratase, for example, shows a sigmoidal dependence of its activity on the concentration of threonine, which is consistent with the substrate promoting a conformational change in the enzyme from a less active to a more active state. nih.gov
The study of intramolecular interactions is crucial for understanding how different parts of a molecule communicate to influence a reaction's outcome. Tryptophan residues, for instance, can engage in various interactions, including π-based interactions and hydrogen bonding, which are fundamental to the function of many proteins. nih.gov The dynamic nature of these interactions means that a residue may have multiple interacting partners that change over the course of a reaction. nih.gov
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating the intricacies of chemical compounds and their reactions.
Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules. sciforum.net It is widely employed for conformational analysis and the calculation of vibrational spectra. nih.govmdpi.com By optimizing the geometry of a molecule, DFT can predict the most stable conformers and the relative energies of different conformations. nih.gov For instance, DFT calculations have been used to identify different conformers of p-xylene (B151628) and study their properties. eurjchem.com
Vibrational analysis using DFT can provide theoretical vibrational frequencies that can be compared with experimental data from infrared (IR) and Raman spectroscopy. dntb.gov.ua This comparison helps in assigning the observed vibrational modes to specific molecular motions. dntb.gov.ua For L-threonine, DFT calculations have shown good agreement with experimental results for infrared absorption bands and have helped in describing the vibrational modes. researchgate.net These calculations can also account for the influence of strong hydrogen bonds on the crystal structure and vibrational spectra. researchgate.net
The following table displays a selection of calculated vibrational frequencies for L-threonine from DFT studies, illustrating the types of molecular motions that can be analyzed.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| NH₃ and OH groups antisymmetric stretching | 3167, 2976, 2872 |
| NH₃ group motion | 2050 |
Data sourced from DFT calculations on L-threonine crystals. researchgate.net
Computational methods, particularly DFT, are also used to predict the reactivity and selectivity of chemical reactions. escholarship.orgrsc.org By calculating the energies of reactants, transition states, and products, chemists can determine the activation barriers and reaction energies, providing insights into the feasibility and outcome of a reaction. rsc.org These theoretical predictions can help in understanding why a particular stereoisomer is formed preferentially or why a reaction proceeds through a specific pathway. escholarship.org
For example, computational studies can be used to investigate the binding modes and selectivity of molecules towards biological targets like receptors. mdpi.com In the case of the acetylcholine (B1216132) receptor channel, studies have investigated the role of a threonine residue in determining ion selectivity. nih.govnih.gov By modeling the interactions between the molecule and the receptor, researchers can gain a molecular-level understanding of the factors that govern selectivity. mdpi.com Computational approaches can also be used to explore the effects of mutations on protein function, further elucidating the relationship between structure and activity. nih.gov
Emerging Research Directions and Future Perspectives
Development of Novel Biocatalytic Pathways for Threonine Derivatives
The pursuit of greener and more efficient chemical syntheses has led to a focus on biocatalysis. For threonine derivatives, this involves harnessing enzymes to perform specific transformations with high selectivity, often under mild conditions. These enzymatic methods offer a powerful alternative to traditional chemical routes for creating chiral centers.
Enzyme Engineering for Enhanced Diastereoselectivity and Substrate Scope
A significant area of research is the use of threonine aldolases (TAs) for the asymmetric formation of carbon-carbon bonds. nih.gov These enzymes catalyze the aldol (B89426) condensation of glycine (B1666218) and various aldehydes to produce β-hydroxy-α-amino acids, which are valuable chiral building blocks. nih.govnih.gov While wild-type TAs offer excellent control over the α-carbon stereochemistry, they often exhibit only moderate diastereoselectivity for the β-carbon and have a limited substrate range, typically accepting only glycine as the donor. nih.govnih.gov
To overcome these limitations, researchers are employing enzyme engineering techniques such as directed evolution and site-directed mutagenesis. nih.gov For example, a combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy has been successfully applied to l-Threonine aldolase (B8822740) (LTA). This approach identified key amino acid residues in the substrate-binding pocket that influence diastereoselectivity. researchgate.net Engineering these sites resulted in mutant enzymes with dramatically improved performance for synthesizing specific β-hydroxy-α-amino acids. researchgate.netresearchgate.net These engineered biocatalysts can accept a broader range of substrates beyond glycine, including benzylamines, to produce 1,2-amino alcohols with high yield and diastereoselectivity, expanding their utility in chemical synthesis. researchgate.net
Table 1: Improvement of L-Threonine Aldolase (LTA) Diastereoselectivity through Enzyme Engineering This table summarizes the results of a directed evolution study to improve the diastereoselective synthesis of l-syn-3-[4-(methylsulfonyl)phenylserine].
| Enzyme Variant | Key Mutations | Diastereomeric Excess (d.e.) | Conversion |
| Wild-Type LTA | - | Moderate | Moderate |
| RS1 Variant | Y8H/Y31H/I143R/N305R | 99.5% syn | 73.2% |
| Data sourced from ACS Catalysis. researchgate.net |
Chemo-Enzymatic Synthesis Strategies for Complex Threonine-Containing Molecules
Combining the strengths of biocatalysis and traditional organic chemistry has given rise to powerful chemo-enzymatic synthesis strategies. google.com These one-pot approaches leverage the high selectivity of enzymes for certain steps while using robust chemical reactions for others, enabling the construction of complex molecules that would be difficult to access by either method alone. google.comcapes.gov.br
Recent examples include the synthesis of non-canonical amino acids (ncAAs) where enzymatic transamination is combined with chemical hydrogenation in a single pot. google.com In such a process, an aminotransferase can be used to form an imino acid from a diketoacid precursor, which is then diastereoselectively hydrogenated using a chemical catalyst like PtO₂ to yield the final cyclic amino acid. google.com Other strategies involve multi-enzyme cascades to produce chiral intermediates, such as 1,2-amino alcohols, from simple starting materials like L-phenylalanine. researchgate.net These integrated pathways are crucial for the efficient synthesis of natural products and their analogues, such as the total synthesis of saframycin A, where a non-ribosomal peptide synthetase (NRPS) module is used to construct a complex pentacyclic scaffold. capes.gov.br
Table 2: Examples of Chemo-Enzymatic Strategies for Amino Acid Derivatives This table highlights recent one-pot strategies combining biocatalytic and chemical transformations.
| Target Molecule Class | Enzymatic Transformation | Chemical Transformation | Key Advantage |
| Branched Cyclic Amino Acids | Transamination (Aminotransferase) | Imine Hydrogenation (PtO₂) | High diastereoselectivity in a one-pot process. google.com |
| Aspergillomarasmine Derivatives | Biocatalytic Cascade from Fumaric Acid | Chemical Alkylation | Direct preparation of complex metal-chelating aminocarboxylic acids. google.com |
| Izidine Alkaloids | Enzymatic Cyclization (from linear amino acid precursors) | Deprotection | Addresses synthetic challenges of bicyclic alkaloid frameworks. google.com |
| Labeled Aromatic Amino Acids | Enzymatic H/D Exchange | Chemical Hydroxylation/Alkylation | Synthesis of isotopomers for mechanistic studies. nih.govacs.org |
Advancements in Stereoselective Synthetic Methodologies
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For threonine, which possesses two stereogenic centers, developing methodologies that can selectively produce a single stereoisomer is a significant challenge. Advancements in stereoselective synthesis provide the tools to create complex protected derivatives like O-tert-butyldimethylsilyl-L-threonine with high fidelity.
One direct approach involves the protection of commercially available L-threonine. For instance, a protected L-threonine component suitable for oligonucleotide synthesis was prepared by first reacting N-Boc-L-threonine with tert-butyldimethylsilyl chloride and imidazole (B134444) to protect the side-chain hydroxyl group. nist.gov Subsequent esterification and selective deprotection steps yielded the desired building block, demonstrating a controlled, stepwise manipulation of protecting groups while preserving the original stereochemistry. nist.gov
More complex strategies build chirality from simpler precursors. The synthesis of protected amino sugars like lincosamine (B1675473) has been achieved starting from N-BOC threoninal. rsc.org This sequence involves a highly stereoselective boron trifluoride-promoted addition of an allylic stannane, followed by stereoselective dihydroxylation to install multiple chiral centers with precision. rsc.org Such methods highlight the ability to construct complex polyhydroxylated structures from threonine-derived scaffolds. Furthermore, cooperative Brønsted acid organocatalysis has been used for the highly α-stereoselective glycosylation of Boc-protected threonine, showcasing how the protected amino acid can serve as a nucleophile in complex catalytic systems to form specific glycosidic linkages.
Integration in Automated and High-Throughput Synthesis Platforms
The demand for synthetic peptides in research and drug discovery has driven the development of automated synthesis platforms, primarily based on solid-phase peptide synthesis (SPPS). However, the synthesis of certain "difficult sequences," particularly those prone to aggregation on the solid support, remains a major bottleneck, leading to incomplete reactions, low yields, and challenging purifications.
The use of backbone-protecting groups is an effective strategy to mitigate these issues by disrupting the interchain hydrogen bonding that causes aggregation. Protected amino acid derivatives, conceptually similar to how Threonine t-butyldimethylsilyl ether protects the side chain, are crucial for these advanced methods. The introduction of protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can be fully automated within a standard SPPS cycle. This allows for the routine and preventative incorporation of backbone protection, significantly improving the quality and yield of aggregation-prone peptides. The use of microwave-assisted SPPS in conjunction with backbone protection further enhances synthesis efficiency.
Table 3: Comparison of Automated Synthesis of a Difficult Peptide Sequence This table illustrates the impact of automated backbone protection on the synthesis of a 12-residue peptide from influenza virus Hemagglutinin.
| Synthesis Method | Backbone Protection | Final Purity (Crude) | Recovered Yield (Post-HPLC) |
| Conventional Automated SPPS | No | Very Low (multiple deletions) | 3.0% |
| Conventional Automated SPPS | Yes (at Ala9) | High | ~30% |
| Microwave-Assisted SPPS | No | Low | 8.0% |
| Microwave-Assisted SPPS | Yes (at Ala9) | High | ~30% |
| Data sourced from Chemical Communications and PubMed Central. |
Exploration in New Materials Science and Chemical Probe Development
The unique structural and functional properties of threonine are being leveraged in the development of novel materials and chemical probes. The ability to introduce specific functionalities through threonine derivatives opens up new avenues in materials science and chemical biology.
In materials science, residue-specific incorporation of noncanonical amino acids is a powerful tool for creating proteins and materials with tailored properties. A notable example is threonine-derived noncanonical amino acid tagging (THRONCAT), a technique that allows for the global modification of proteins, enabling applications in bio-orthogonal chemistry, cross-linking, and the development of novel biomaterials.
In the realm of chemical biology, threonine derivatives are being used to construct sophisticated chemical probes for monitoring biological processes. For example, a peptide containing phosphothreonine has been designed as a highly specific electrochemical sensor for uranyl ions (U(VI)). The phosphorylated threonine residue enhances binding affinity and selectivity for the target ion over other metals. Other probes have been developed to target enzymes like γ-glutamyl transpeptidase (GGT), a threonine-type protease that is a marker for cancer cell progression. nist.gov These probes often use a recognition motif, such as glutathione, linked to a fluorophore, allowing for real-time imaging of enzyme activity in living cells. nist.gov
Q & A
Q. Factors Affecting Efficiency :
- Moisture sensitivity: Water hydrolyzes TBS reagents, reducing yield.
- Steric hindrance: Threonine’s β-hydroxy group may slow silylation compared to primary alcohols.
- Competing reactions: Over-silylation of other functional groups (e.g., amines) must be controlled via selective protection strategies .
Basic: What are the recommended storage conditions and incompatible materials for Thr-TBS to ensure stability?
Q. Answer :
-
Storage : Stable at –20°C under inert atmosphere (argon/nitrogen) in moisture-free, airtight containers.
-
Incompatible Materials :
Category Examples Strong oxidizers HNO₃, KMnO₄ Strong acids HCl, H₂SO₄ Protic solvents Water, methanol (risk of hydrolysis)
Decomposition in acidic/oxidizing conditions generates hazardous byproducts (e.g., CO, NOx) .
Advanced: How can researchers optimize the deprotection of TBS ethers in Thr-TBS derivatives without damaging the amino acid backbone?
Answer :
Deprotection strategies must balance efficiency and selectivity:
- Fluoride-Based Reagents : TBAF (tetrabutylammonium fluoride) in THF cleaves TBS ethers via nucleophilic attack but risks racemization. Use buffered conditions (pH 7) to protect the amino acid’s stereochemistry.
- Acid-Stable Alternatives : o-Iodoxybenzoic acid (IBX) selectively cleaves triethylsilyl (TES) ethers without affecting TBS groups, enabling orthogonal deprotection in multi-step syntheses .
- Validation : Monitor deprotection via TLC (Rf shift) or LC-MS to confirm retention of threonine’s integrity .
Advanced: What advanced spectroscopic or chromatographic techniques effectively characterize Thr-TBS and verify purity?
Q. Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 0.8–1.1 ppm (TBS methyl groups) and δ 3.5–4.5 ppm (C-OH silylation site).
- 2D HSQC : Confirms connectivity between the silylated hydroxyl and adjacent carbons.
- Mass Spectrometry :
- HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ for C₁₀H₂₃NO₃Si: calc. 242.1545).
- Fragmentation Patterns : Loss of t-butyl (56 Da) or TBS (114 Da) groups verifies structure.
- HPLC : Reverse-phase columns (C18) with UV detection (210 nm) quantify purity (>95% required for peptide synthesis) .
Data Contradiction: How should researchers resolve discrepancies in literature regarding Thr-TBS reactivity under varying pH conditions?
Q. Answer :
- Systematic Review : Follow PRISMA guidelines to collate studies, assess bias, and identify consensus (e.g., acidic hydrolysis rates differ due to solvent systems) .
- Controlled Replication : Reproduce conflicting experiments using standardized buffers (e.g., phosphate vs. acetate) and characterize byproducts via GC-MS.
- Computational Modeling : DFT calculations predict hydrolysis kinetics, reconciling empirical data with mechanistic insights .
Experimental Design: What controls are critical when incorporating Thr-TBS into peptide synthesis to minimize side reactions?
Q. Answer :
- Negative Controls : Include reactions without TBS reagents to detect native threonine reactivity.
- Byproduct Removal : Post-synthesis washes (e.g., aqueous NaHCO₃) eliminate excess diethylamine or HCl .
- In-Situ Monitoring : Real-time FTIR tracks silylation progress (disappearance of –OH stretch at 3300 cm⁻¹).
- Orthogonal Protection : Use Fmoc/t-Boc for amines to prevent undesired silylation .
Advanced: How does the TBS group influence threonine’s conformational dynamics in solid-phase peptide synthesis (SPPS)?
Q. Answer :
- Steric Effects : The bulky TBS group restricts backbone rotation, altering peptide secondary structure.
- Solvent Interactions : In DCM, TBS enhances solubility of hydrophobic peptides but may hinder resin swelling in SPPS.
- Validation : Circular Dichroism (CD) spectroscopy compares helical content in TBS-protected vs. unprotected peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
